Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]-
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Overview
Description
Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- is a chemical compound with the molecular formula C11H7F3N2O It is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a phenyl ring substituted with a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- typically involves the reaction of 2,2,2-trifluoroacetophenone with 1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone moiety to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazolyl group can interact with various enzymes and receptors, modulating their activity. This compound may inhibit specific pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Ethanone,2,2,2-trifluoro-1-phenyl-: Lacks the pyrazolyl group, making it less versatile in biological applications.
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Contains a nitro group instead of a pyrazolyl group, leading to different reactivity and applications.
Uniqueness
Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- is unique due to the presence of both trifluoromethyl and pyrazolyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research in various scientific fields .
Biological Activity
Ethanone, 2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- (CAS Number: 1022154-82-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from recent research.
Chemical Structure and Properties
The molecular formula for Ethanone, 2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- is C11H7F3N2O, with a molecular weight of approximately 240.18 g/mol. The compound features a trifluoromethyl group and a pyrazole moiety, which are often associated with significant biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₁H₇F₃N₂O |
Molecular Weight | 240.18 g/mol |
LogP | 2.617 |
PSA (Polar Surface Area) | 34.89 Ų |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of Ethanone derivatives. For instance, compounds related to the pyrazole structure have shown promising results against various bacterial strains. A study indicated that certain synthesized pyrazole derivatives exhibited significant inhibition against Pseudomonas aeruginosa and Escherichia coli, suggesting that Ethanone may share similar properties due to its structural characteristics .
Cytotoxicity and Cancer Research
The cytotoxic effects of pyrazole derivatives have been explored in cancer research. For example, certain compounds have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in DNA synthesis, leading to reduced proliferation of cancer cells . While direct studies on Ethanone's cytotoxicity are not extensively documented, its structural analogs indicate a possible role in cancer therapy.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity associated with compounds similar to Ethanone:
- Study on Antimicrobial Activity :
- Anti-inflammatory Assessment :
- Cytotoxicity Studies :
Properties
Molecular Formula |
C11H7F3N2O |
---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-pyrazol-1-ylphenyl)ethanone |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)10(17)8-2-4-9(5-3-8)16-7-1-6-15-16/h1-7H |
InChI Key |
KJPGYXUDFJOREI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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